N-tert-butyl-3-chloropropane-1-sulfonamide

Descripción general

Descripción

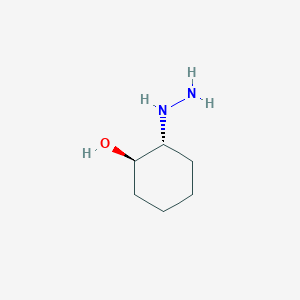

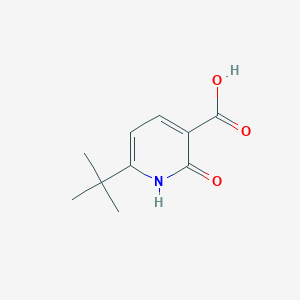

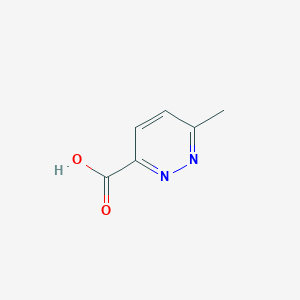

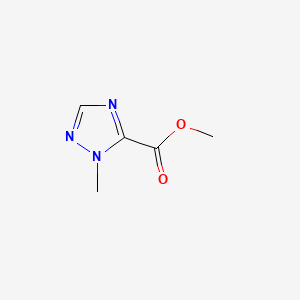

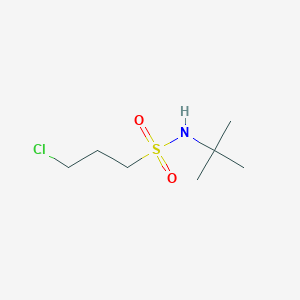

N-tert-butyl-3-chloropropane-1-sulfonamide, also known by its chemical formula C7H16ClNO2S , is a compound with a molecular weight of approximately 213.7 g/mol . It falls under the category of sulfonamides , which are organic compounds containing a sulfonamide functional group (–SO2NH2). This particular compound features a tert-butyl group (–C(CH3)3) and a chlorine atom (Cl) attached to the nitrogen atom of the sulfonamide group .

Synthesis Analysis

The resulting compound is a white crystalline solid with the chemical structure described earlier .

Molecular Structure Analysis

The molecular formula of this compound indicates that it contains one chlorine atom , one nitrogen atom , and a tert-butyl group attached to the sulfonamide moiety. The three-dimensional arrangement of atoms in the molecule contributes to its properties and reactivity .

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitution reactions. For instance, it can undergo hydrolysis to yield the corresponding sulfonic acid and tert-butylamine. Additionally, it may react with other nucleophiles or electrophiles, leading to modifications of its structure .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Overview of Chiral Sulfinamides

Chiral sulfinamides, such as tert-butanesulfinamide, are pivotal in the stereoselective synthesis of amines and their derivatives. This class of compounds, including N-tert-butyl-3-chloropropane-1-sulfonamide, has found extensive applications in asymmetric synthesis, particularly in the formation of N-heterocycles via sulfinimines. These methodologies offer access to a variety of structurally diverse piperidines, pyrrolidines, azetidines, and their fused counterparts. These structures are key motifs in many natural products and compounds with therapeutic relevance (Philip, Radhika, Saranya, & Anilkumar, 2020).

Sulfonamides in Medicinal Chemistry

Sulfonamides, including this compound, have been extensively studied for their medicinal properties. They serve as a core structure in many clinically used drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. Research has highlighted the significance of the sulfonamide moiety in developing novel drugs with applications in treating glaucoma, cancer, inflammation, and microbial infections. This suggests a continuous exploration of sulfonamides to identify new therapeutic agents, highlighting their versatility and potential in drug discovery (Carta, Scozzafava, & Supuran, 2012).

Environmental and Biodegradation Aspects

Recent studies also focus on the environmental fate and biodegradation of sulfonamides. Concerns regarding their persistence and the development of antibiotic resistance highlight the need for effective degradation strategies. Advanced oxidation processes (AOPs) and microbial degradation have been identified as promising approaches to mitigate the environmental impact of sulfonamides, including this compound. These methods aim to decompose sulfonamides into less harmful substances, demonstrating the importance of environmental research in conjunction with therapeutic uses (Liu & Avendaño, 2013).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of N-tert-butyl-3-chloropropane-1-sulfonamide, also known as 3-Chloropropane-1-sulfonic acid tert-butylamide, are currently unknown. This compound is an organic molecule

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given the lack of information on its targets and mode of action, it’s difficult to predict which pathways might be affected .

Pharmacokinetics

Therefore, its impact on bioavailability is unclear .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research on this compound .

Análisis Bioquímico

Biochemical Properties

N-tert-butyl-3-chloropropane-1-sulfonamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to participate in nucleophilic substitution and elimination reactions, where it can act as an electrophile or nucleophile depending on the reaction conditions . These interactions are crucial for understanding the compound’s role in various biochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses, including proliferation, differentiation, and apoptosis . Additionally, it can alter gene expression patterns, affecting the production of specific proteins and enzymes involved in cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, altering their activity and affecting the overall biochemical pathway . It may also inhibit or activate certain enzymes, leading to changes in metabolic flux and the production of metabolites. These molecular interactions are essential for understanding the compound’s effects at the cellular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under standard conditions but can be hydrolyzed at higher temperatures or under concentrated acid conditions Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolic activity . Toxic or adverse effects may be observed at high doses, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s interactions with specific enzymes can lead to changes in the production of metabolites, affecting overall cellular metabolism. Understanding these metabolic pathways is crucial for elucidating the compound’s role in biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins These interactions can influence the compound’s localization and accumulation in specific cellular compartments

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications

Propiedades

IUPAC Name |

N-tert-butyl-3-chloropropane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16ClNO2S/c1-7(2,3)9-12(10,11)6-4-5-8/h9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPGDRXRIVPMUCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10470811 | |

| Record name | N-tert-Butyl-3-chloropropane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63132-85-4 | |

| Record name | N-tert-Butyl-3-chloropropane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.